2-(Azetidin-3-yl)quinoline dihydrochloride
Overview
Description
2-(Azetidin-3-yl)quinoline dihydrochloride is a chemical compound that features a quinoline ring system substituted with an azetidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Azetidin-3-yl)quinoline dihydrochloride typically involves the following steps:
Formation of Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of Azetidine Moiety: The azetidine ring is introduced through a nucleophilic substitution reaction, where the quinoline derivative reacts with an azetidine precursor under suitable conditions.
Dihydrochloride Formation: The final step involves the formation of the dihydrochloride salt by treating the synthesized compound with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Process intensification techniques are employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions: 2-(Azetidin-3-yl)quinoline dihydrochloride can undergo various chemical reactions, including:
Oxidation: The quinoline core can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinoline or azetidine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and halides are used, with reaction conditions varying based on the specific substitution desired.
Major Products Formed:
Oxidation Products: Quinone derivatives, hydroquinones.
Reduction Products: Reduced quinoline derivatives.
Substitution Products: Various substituted quinolines and azetidines.
Scientific Research Applications
2-(Azetidin-3-yl)quinoline dihydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific biological pathways.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
2-(Azetidin-3-yl)quinoline dihydrochloride is compared with other similar compounds, such as 2-(Azetidin-3-yl)pyridine dihydrochloride and 2-(Azetidin-3-yl)quinoline hydrochloride These compounds share structural similarities but differ in their substitution patterns and biological activities
Comparison with Similar Compounds
2-(Azetidin-3-yl)pyridine dihydrochloride
2-(Azetidin-3-yl)quinoline hydrochloride
2-(Azetidin-3-yl)pyridine hydrochloride
This comprehensive overview highlights the significance of 2-(Azetidin-3-yl)quinoline dihydrochloride in scientific research and its potential applications across various fields. Further studies are needed to fully explore its capabilities and benefits.
Properties
IUPAC Name |
2-(azetidin-3-yl)quinoline;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2.2ClH/c1-2-4-11-9(3-1)5-6-12(14-11)10-7-13-8-10;;/h1-6,10,13H,7-8H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTRJVZSWODVJDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=NC3=CC=CC=C3C=C2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90744587 | |
Record name | 2-(Azetidin-3-yl)quinoline--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90744587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1236861-65-6 | |
Record name | 2-(Azetidin-3-yl)quinoline--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90744587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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